molecular formula C22H17Cl2N3O3S2 B2693899 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795084-82-0

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2693899
CAS RN: 1795084-82-0
M. Wt: 506.42
InChI Key: DRTQAWOCWFWVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O3S2 and its molecular weight is 506.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Disposition

The thiouracil derivative PF-06282999, closely related to the chemical compound , is an irreversible inactivator of myeloperoxidase, currently under clinical trials for potential treatment of cardiovascular diseases. Its pharmacokinetics and disposition have been thoroughly investigated across animals and humans. The studies revealed that PF-06282999 demonstrates moderate plasma protein binding, low to moderate plasma clearances, good oral bioavailability, and renal clearance as the major elimination pathway in humans. This compound's disposition characteristics are relatively similar across preclinical species and humans, indicating predictable pharmacokinetic behavior (Dong et al., 2016).

Antitumor Activity

New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Certain compounds exhibited activity levels nearly as active as doxorubicin, a commonly used chemotherapy drug, highlighting their potential as novel antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

A series of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, exhibited significant antimicrobial activities. These compounds were compared against standard drugs like streptomycin and fusidic acid, showing good antibacterial and antifungal properties. This research suggests the potential of these compounds for development into new antimicrobial agents (Hossan et al., 2012).

Activation of the Pregnane X Receptor

The compound PF-06282999 has been studied for its ability to induce CYP3A4 mRNA and activity in human hepatocytes. This induction is mediated by the activation of the human pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance. Such studies provide insight into the molecular mechanisms of drug interaction and the potential for drug-induced liver injury or drug-drug interactions (Moscovitz et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O3S2/c1-30-18-7-6-14(23)10-17(18)25-19(28)12-32-22-26-16-8-9-31-20(16)21(29)27(22)11-13-4-2-3-5-15(13)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQAWOCWFWVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.